N-(1-Dimethylcarbamoylethyl)-p-acetophenetidide
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Overview
Description
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide is a synthetic organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of an acetyl group, an ethoxy group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. This intermediate is then reacted with N,N-dimethylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(N-acetyl-4-ethoxyanilino)-N,N-diethylacetamide: Similar in structure but with diethyl groups instead of dimethyl groups.
N-(Diethylcarbamoylmethyl)-p-acetophenetidide: Another structurally related compound with different substituents.
Uniqueness
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97441-73-1 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-6-20-14-9-7-13(8-10-14)17(12(3)18)11(2)15(19)16(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
YGFSMMCRNFBYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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